molecular formula C16H23N3O2S3 B2420093 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034536-67-7

4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2420093
CAS No.: 2034536-67-7
M. Wt: 385.56
InChI Key: DETJNDHHTXRXHQ-UHFFFAOYSA-N
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Description

4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzo[c][1,2,5]thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, which is then functionalized with a tert-butylthio group. This intermediate is subsequently reacted with a sulfonyl chloride derivative of benzo[c][1,2,5]thiadiazole under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group yields sulfoxides or sulfones, while reduction of the sulfonyl group yields sulfides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-((2-(Methylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
  • **4-((2-(Ethylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Uniqueness

The presence of the tert-butylthio group in 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole distinguishes it from its analogs, potentially imparting unique chemical and biological properties. This structural variation can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

4-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S3/c1-16(2,3)22-11-12-7-4-5-10-19(12)24(20,21)14-9-6-8-13-15(14)18-23-17-13/h6,8-9,12H,4-5,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETJNDHHTXRXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1S(=O)(=O)C2=CC=CC3=NSN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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